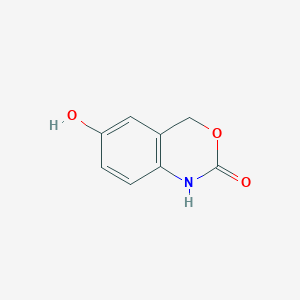

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy-

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC nomenclature for this compound follows established conventions for heterocyclic systems containing both oxygen and nitrogen atoms within the ring structure. The base name "2H-3,1-benzoxazin-2-one" indicates the fundamental heterocyclic framework, where the numbers "3,1" specify the relative positions of the nitrogen and oxygen atoms within the six-membered oxazine ring. The prefix "2H" denotes the position of explicit hydrogen atoms, while the "1,4-dihydro" designation indicates the saturation pattern of the heterocyclic system. The "6-hydroxy" substituent specifies the position and nature of the functional group attached to the benzene ring portion of the molecule.

Alternative naming conventions for this compound may include various synonymous forms that reflect different systematic approaches to heterocyclic nomenclature. These alternative names often arise from different methods of numbering the ring system or from legacy naming practices in chemical literature. The compound may also be referenced using descriptive names that emphasize specific structural features, such as the hydroxyl substitution pattern or the degree of ring saturation. Chemical databases and literature sources frequently employ multiple naming conventions to ensure comprehensive identification and cross-referencing of the compound across different research contexts.

The nomenclature system for benzoxazinone derivatives demonstrates the complexity inherent in naming polycyclic heterocyclic compounds, where multiple numbering schemes and naming priorities can generate seemingly different names for the same molecular structure. The systematic approach prioritizes the identification of the heteroatoms and their relative positions, followed by the specification of substituents and their locations on the ring system. This hierarchical naming strategy ensures unambiguous identification while maintaining consistency with established IUPAC principles for heterocyclic nomenclature.

Molecular Formula and Structural Isomerism Considerations

The molecular formula for 2H-3,1-benzoxazin-2-one, 1,4-dihydro-6-hydroxy- is C₈H₇NO₃, reflecting the presence of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure. This composition places the compound within a specific subset of benzoxazinone derivatives that contain additional oxygen-bearing functional groups beyond the core heterocyclic framework. The molecular weight calculated from this formula provides important physical property information relevant to analytical characterization and synthetic applications.

Structural isomerism within the benzoxazinone family represents a significant consideration for compound identification and characterization. The different isomers depend on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring. The 3,1-benzoxazin-2-one framework differs fundamentally from other isomeric forms such as 1,4-benzoxazin-3-ones or 1,2-benzoxazin-3-ones, each exhibiting distinct chemical and physical properties. The specific positioning of the hydroxyl group at the 6-position further distinguishes this compound from other positional isomers that might bear hydroxyl substituents at alternative ring positions.

| Structural Feature | Description | Impact on Properties |

|---|---|---|

| Heterocyclic Framework | 3,1-Benzoxazin-2-one core | Determines base reactivity and electronic properties |

| Saturation Pattern | 1,4-Dihydro configuration | Affects ring planarity and conformational flexibility |

| Hydroxyl Substitution | 6-Position hydroxyl group | Influences hydrogen bonding and solubility characteristics |

| Ring Fusion | Benzene-oxazine fusion | Controls overall molecular rigidity and aromatic character |

The consideration of structural isomerism extends beyond simple positional variations to encompass more subtle distinctions in ring connectivity and substitution patterns. Compounds with the molecular formula C₈H₇NO₃ can exist in numerous isomeric forms, each representing distinct chemical entities with unique properties and applications. The specific structural arrangement in 2H-3,1-benzoxazin-2-one, 1,4-dihydro-6-hydroxy- defines its position within this isomeric landscape and determines its characteristic chemical behavior.

Properties

IUPAC Name |

6-hydroxy-1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-1-2-7-5(3-6)4-12-8(11)9-7/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXLYKINOZJGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532728 | |

| Record name | 6-Hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89433-21-6 | |

| Record name | 6-Hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2,4-dihydro-1H-3,1-benzoxazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The most well-documented approach involves the use of aryl chloroformates to generate a carbamate intermediate, which subsequently undergoes cyclization. As detailed in Patent EP0968197B1, this method avoids phosgene by employing substituted phenyl chloroformates (e.g., 4-nitrophenyl chloroformate) in a two-phase system.

Step 1: Carbamate Formation

A stirring mixture of the amino alcohol precursor (e.g., 2-amino-5-hydroxybenzyl alcohol) and an aryl chloroformate in methyl tert-butyl ether (MTBE) or toluene reacts at 20–25°C for 1–6 hours. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the chloroformate.Step 2: Cyclization and Workup

Quenching with aqueous potassium hydroxide (pH ~11) induces phase separation, with the organic phase retaining the cyclized product. Stirring the biphasic mixture at 20–50°C for 1–6 hours completes the cyclization, after which the product is isolated via solvent evaporation or crystallization.

Optimization Parameters

- Base Selection : Solid or aqueous KOH, NaOH, or carbonates are preferred for their ability to deprotonate the intermediate without causing ester hydrolysis.

- Solvent Systems : MTBE and toluene provide optimal solubility for both the carbamate intermediate and the final product, facilitating efficient phase separation during workup.

Alkyl Chloroformate-Based Synthesis

Comparative Advantages

Patent EP0968197B1 also describes a method using alkyl chloroformates (e.g., methyl or ethyl chloroformate), which offers scalability and easier handling compared to aryl variants.

Step 1: Carbamate Isolation

After reacting the amino alcohol with an alkyl chloroformate, 90–95% of the solvent is distilled under vacuum, and a counter-solvent (e.g., heptane) is added to precipitate the carbamate intermediate.Step 2: Cyclization under Basic Conditions

The isolated carbamate is dissolved in a second solvent (e.g., tetrahydrofuran) and treated with a strong base (e.g., potassium tert-butoxide) at 20–25°C for 2–30 hours. Acidic quenching followed by phase separation yields the final product.

Key Considerations

- Temperature Control : Maintaining temperatures below 50°C prevents decarboxylation of the carbamate intermediate.

- Solvent Compatibility : Polar aprotic solvents like acetonitrile improve reaction rates but require careful drying to avoid side reactions.

Alternative Methods from Recent Patents

Heterocyclic Condensation Approaches

Patent WO2002085301A2 discloses a method involving the condensation of ortho-aminophenol derivatives with carbonyl donors (e.g., triphosgene) in the presence of a base. While this route is less common for the 6-hydroxy derivative, it highlights the versatility of benzoxazinone synthesis:

$$

\text{2-Amino-5-hydroxybenzyl alcohol} + \text{COCl}_2 \rightarrow \text{1,4-Dihydro-6-hydroxybenzoxazinone} + 2\text{HCl}

$$

This method faces challenges in controlling regioselectivity but offers a direct pathway when chloroformates are unavailable.

Comparative Analysis of Preparation Methods

| Parameter | Aryl Chloroformate Method | Alkyl Chloroformate Method | Condensation Method |

|---|---|---|---|

| Reagent Toxicity | Low (avoids phosgene) | Low | Moderate (uses triphosgene) |

| Reaction Time | 6–12 hours | 8–30 hours | 4–8 hours |

| Yield Optimization | High (85–90% reported) | Moderate (70–80%) | Variable (50–75%) |

| Scalability | Excellent | Good | Limited |

| Key Advantage | Mild conditions | Ease of isolation | Direct synthesis |

Chemical Reactions Analysis

Types of Reactions

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

HIV Reverse Transcriptase Inhibition

One of the most significant applications of 2H-3,1-benzoxazin-2-one derivatives is their use as inhibitors of HIV reverse transcriptase. This enzyme is crucial for the replication of the HIV virus, making it a primary target for antiretroviral therapies.

Case Study: US6303780B1 Patent

The patent describes various 4,4-disubstituted derivatives of benzoxazinones that demonstrate efficacy in inhibiting HIV reverse transcriptase. These compounds not only inhibit the enzyme but also show promise in treating HIV infections effectively. The research highlights the synthesis process and the biological assays conducted to evaluate the inhibitory activity against HIV reverse transcriptase .

Antiviral Activity

Beyond HIV, benzoxazinones have been studied for their broader antiviral properties. Research indicates that these compounds can exhibit activity against other viral infections by interfering with viral replication processes.

Case Study: US5519021A Patent

This patent discusses certain benzoxazinones' ability to inhibit not only HIV but also other viral strains by targeting similar mechanisms involved in reverse transcription. The study includes detailed methodologies for synthesizing these compounds and their subsequent testing in vitro .

Anti-inflammatory Properties

Recent studies suggest that benzoxazinones may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This aspect is still under investigation but presents a promising avenue for future research.

Antioxidant Activity

Compounds like 2H-3,1-benzoxazin-2-one have shown potential antioxidant activity in preliminary studies. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- involves its interaction with molecular targets such as enzymes and proteins. It can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and properties of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- and related compounds:

Key Findings and Research Insights

Role of Substituents in Biological Activity: Efavirenz’s 4-(cyclopropylethynyl) and 4-(trifluoromethyl) groups are critical for binding to HIV-1 reverse transcriptase, enabling non-competitive inhibition. The 6-hydroxy group in the target compound could enhance hydrogen bonding compared to Efavirenz’s 6-chloro substituent, altering interactions with biological targets.

Physicochemical Properties :

- Efavirenz’s trifluoromethyl group contributes to its metabolic stability and resistance to enzymatic degradation.

- The sulfonyl group in the ethynyl derivative (CAS: N/A) improves thermal stability, making it suitable for synthetic intermediates.

Impurity Profiles: Efavirenz’s synthesis-related impurities (e.g., ethene and pentyne analogs) are structurally distinct but share the benzoxazinone core.

Industrial and Research Applications :

- While Efavirenz is a clinically validated drug, most analogs (including the target compound) are primarily used in research settings or as intermediates in organic synthesis.

Biological Activity

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- (CAS No. 89433-20-5) is a heterocyclic compound that belongs to the benzoxazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- is C10H11NO3. The structure features a benzene ring fused with a benzoxazine moiety, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. A study highlighted that 3,4-dihydro-2H-benzoxazines and their oxo-derivatives demonstrated potent activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 10 μg/mL against certain pathogens .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3,4-Dihydro-benzoxazine | 10 | Antibacterial |

| 6-Hydroxy-benzoxazine | 15 | Antifungal |

| Oxo-derivative | 12 | Antiviral |

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazine derivatives has been explored in various studies. One investigation demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro. Specifically, a derivative exhibited a reduction in TNF-alpha levels by approximately 50% at a concentration of 20 μM .

Anticancer Activity

Benzoxazine derivatives have shown promise in cancer treatment. A recent study evaluated the anticancer activity of several derivatives against human cancer cell lines. The results indicated that some compounds had IC50 values below 30 µM, suggesting strong cytotoxic effects on cancer cells .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Benzoxazine derivative |

| MCF-7 (Breast Cancer) | 28 | Benzoxazine derivative |

| A549 (Lung Cancer) | 30 | Benzoxazine derivative |

Case Studies

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Serbian Chemical Society, researchers synthesized various benzoxazine derivatives and tested their antimicrobial efficacy. The results indicated that specific modifications to the benzoxazine structure enhanced antimicrobial potency against multi-drug resistant strains .

Case Study 2: Anti-cancer Properties

Another investigation focused on the anticancer properties of benzoxazine derivatives in mouse models. The study found that these compounds inhibited tumor growth significantly compared to the control group. Histological analysis showed reduced tumor size and increased apoptosis in treated groups .

Q & A

Q. What are the standard synthetic routes for 6-hydroxy-benzoxazinone derivatives, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between o-aminophenols and carbonyl-containing compounds (e.g., aldehydes, ketones, or esters). For example, Shridhar et al. (1982) demonstrated a one-pot synthesis using methyl acetoacetate and substituted o-aminophenols under reflux in acetic acid . Optimization strategies include:

Q. What spectroscopic methods are most reliable for characterizing benzoxazinone derivatives?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the benzoxazinone scaffold via signals for the oxazine ring protons (δ 4.2–5.0 ppm) and carbonyl carbons (δ 160–170 ppm) .

- IR spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and N–H (3200–3400 cm) validate the core structure .

- X-ray crystallography : Resolves stereochemical ambiguities, as shown in studies of chloro-substituted derivatives .

Advanced Research Questions

Q. How do substituent positions (e.g., C-6 vs. C-7) on the benzoxazinone scaffold influence antimycobacterial activity?

Substituent positioning significantly impacts bioactivity. Li et al. (2020) observed that:

- C-7 substitution (e.g., Cl or F) enhances activity (MIC = 0.63–0.64 μg/mL against Mycobacterium tuberculosis).

- C-6 substitution reduces potency (MIC = 5 μg/mL), likely due to steric hindrance disrupting target binding . Table 1 : Substituent Effects on Antimycobacterial Activity

| Position | Substituent | MIC (μg/mL) | IC (μM) |

|---|---|---|---|

| C-6 | Cl | 5.0 | 46.3 |

| C-7 | Cl | 0.63 | 10.0 |

| Unsubstituted | — | 0.64 | 10.0 |

| Data from |

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for benzoxazinone derivatives?

Discrepancies often arise from differences in assay conditions or substituent electronic effects. For example:

- Systematic variation : Test halogenated derivatives (F, Cl, Br) at multiple positions to isolate electronic vs. steric effects .

- Enzymatic assays : Compare inhibition of mycobacterial enzymes (e.g., InhA) with whole-cell MIC data to distinguish target-specific effects .

- Computational modeling : Use docking studies to predict binding affinities for derivatives with conflicting activity profiles .

Q. What strategies improve reaction yields in benzoxazinone synthesis when dealing with electron-deficient substrates?

Electron-withdrawing groups (e.g., NO) can deactivate intermediates. Mitigation approaches include:

Q. How should researchers design experiments to evaluate the antimicrobial mechanism of 6-hydroxy-benzoxazinones?

A multi-modal approach is recommended:

- Time-kill assays : Determine bactericidal vs. bacteriostatic effects.

- Resistance profiling : Serial passage experiments to assess mutation frequency.

- Transcriptomic analysis : Identify gene expression changes in treated pathogens (e.g., M. tuberculosis RNA-seq) .

Methodological Notes

- Data contradiction analysis : Cross-validate SAR findings using orthogonal assays (e.g., enzymatic inhibition + whole-cell activity) to distinguish target-specific effects from general toxicity .

- Green synthesis : Explore solvent-free conditions or biodegradable catalysts (e.g., lipases) to improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.